

# 4-(tetrahydropyran-4-yloxy)aniline structure and CAS number 917483-71-7

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## Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

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## An In-depth Technical Guide to 4-(tetrahydropyran-4-yloxy)aniline

Compound Identification: CAS 917483-71-7

This technical guide provides a comprehensive overview of **4-(tetrahydropyran-4-yloxy)aniline**, a chemical compound frequently utilized as an intermediate in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, plausible synthetic routes, and its role in the creation of biologically active molecules. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

## Chemical Structure and Identification

**4-(tetrahydropyran-4-yloxy)aniline** is an organic compound featuring an aniline core linked to a tetrahydropyran ring via an ether bond.<sup>[1][2]</sup> This unique combination of a flexible saturated heterocycle and a rigid aromatic amine makes it a valuable building block in the synthesis of complex molecular architectures.

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D Structure of **4-(tetrahydropyran-4-yloxy)aniline**

# Physicochemical and Safety Data

The compound is typically a solid at room temperature and possesses properties characteristic of substituted anilines.<sup>[3]</sup> The following tables summarize its key physical, chemical, and safety information.<sup>[1][2][4]</sup>

Table 1: Physicochemical Properties

Property	Value
CAS Number	917483-71-7
Molecular Formula	C11H15NO2 <sup>[1][3][4]</sup>
Molecular Weight	193.24 g/mol <sup>[1]</sup>
Appearance	Solid (Typical)
Melting Point	71.00 - 73.00 °C
Purity	≥95% (Typical commercial grade) <sup>[3]</sup>
InChI Key	CCIFXNITZHWCR-UHFFFAOYSA-N <sup>[4]</sup>

Table 2: Safety and Hazard Information

Hazard Statement Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

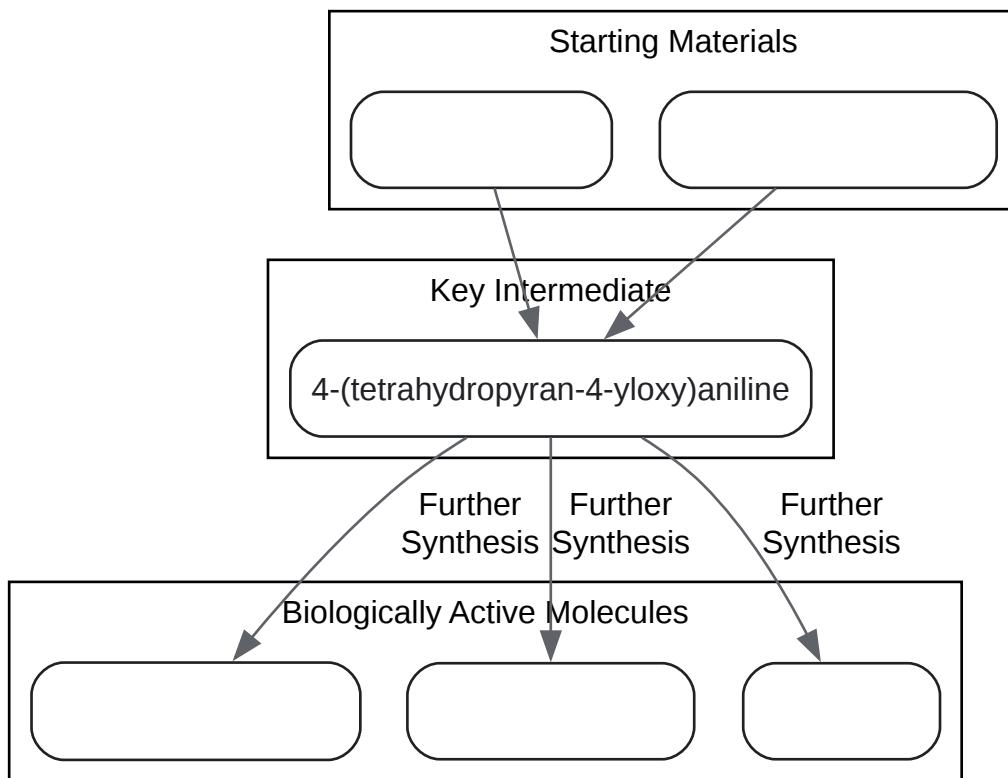
Data sourced from supplier safety information.

## Role in Drug Discovery and Development

The structural motifs present in **4-(tetrahydropyran-4-yloxy)aniline** are prevalent in a wide range of biologically active compounds. The aniline group serves as a versatile handle for amide bond formation, N-alkylation, and other key transformations, while the tetrahydropyran moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

This intermediate is particularly relevant for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.<sup>[5][6]</sup> Research has shown that derivatives containing aniline and pyran-like structures can exhibit potent inhibitory activity against targets like TGF-β, EGFR, and VEGFR-2.<sup>[5][6]</sup> Furthermore, substituted anilines have been investigated as DNA topoisomerase II inhibitors and as antimalarial agents.<sup>[7][8]</sup>

The diagram below illustrates the role of this compound as a key intermediate.



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Caption: Role as a key intermediate in drug synthesis.

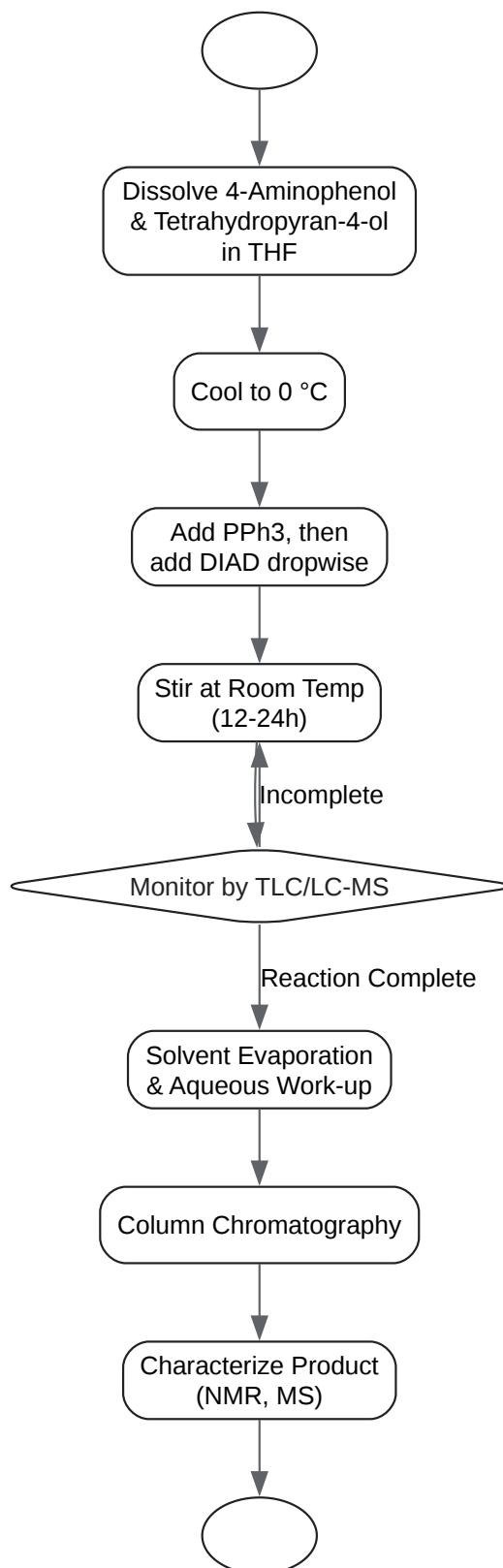
# Experimental Protocols: Synthesis

While specific, detailed experimental protocols are proprietary to individual manufacturers, a general and plausible synthetic route can be outlined based on established chemical principles. A common method for synthesizing aryl ethers of this type is the Mitsunobu reaction or a Williamson ether synthesis.

General Protocol for Synthesis via Mitsunobu Reaction:

- **Reaction Setup:** A solution of 4-aminophenol and tetrahydropyran-4-ol is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** The solution is cooled in an ice bath (0 °C). A solution of triphenylphosphine (PPh<sub>3</sub>) in the same solvent is added, followed by the slow, dropwise addition of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for several hours (typically 12-24 hours). The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system to isolate the desired product, **4-(tetrahydropyran-4-yloxy)aniline**.
- **Characterization:** The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The logical workflow for this synthesis is depicted below.

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Caption: General workflow for the synthesis of the title compound.

This guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential data and conceptual frameworks related to **4-(tetrahydropyran-4-yloxy)aniline**. For specific applications, further consultation of peer-reviewed literature and patents is recommended.

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